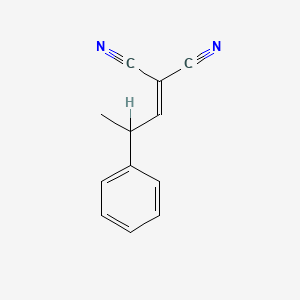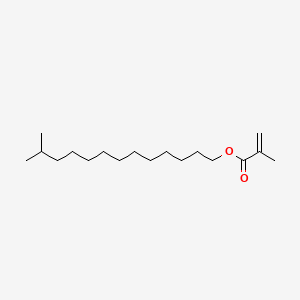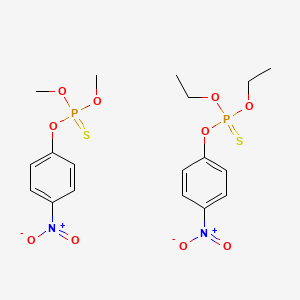
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane are organophosphorus compounds characterized by the presence of a sulfanylidene-lambda5-phosphane core substituted with nitrophenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane typically involves the reaction of phosphorus pentasulfide with 4-nitrophenol in the presence of an alcohol (ethanol or methanol) under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes substitution to yield the desired products .
Industrial Production Methods
Industrial production of these compounds can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts, such as Lewis acids, can enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ethoxy or methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phosphane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organophosphorus compounds.
Biology: Potential use as enzyme inhibitors or probes for studying biological pathways.
Medicine: Investigated for their potential as anticancer agents due to their ability to interact with cellular thiols.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism by which these compounds exert their effects involves the interaction with thiol groups in proteins and enzymes. The nitrophenoxy groups facilitate the binding to thiol-containing biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. This interaction can trigger various cellular pathways, including apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenoxy derivatives: Compounds such as 4-nitrophenoxybenzene and 4-nitrophenoxyphenyl thiourea share structural similarities.
Phosphane derivatives: Compounds like triphenylphosphane and diphenylphosphane oxide are similar in terms of their phosphorus core.
Uniqueness
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane are unique due to the presence of both nitrophenoxy and sulfanylidene-lambda5-phosphane moieties, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
8003-98-3 |
|---|---|
Fórmula molecular |
C18H24N2O10P2S2 |
Peso molecular |
554.5 g/mol |
Nombre IUPAC |
diethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane;dimethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14NO5PS.C8H10NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13;1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h5-8H,3-4H2,1-2H3;3-6H,1-2H3 |
Clave InChI |
IMUWOGWSYBMRIQ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-].COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


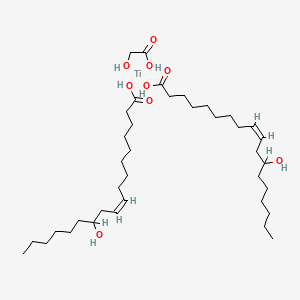
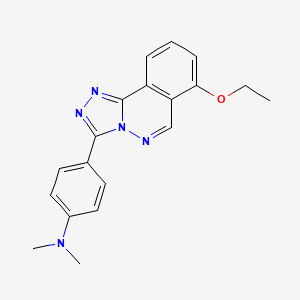

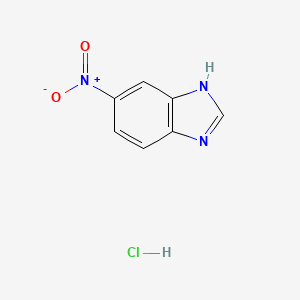
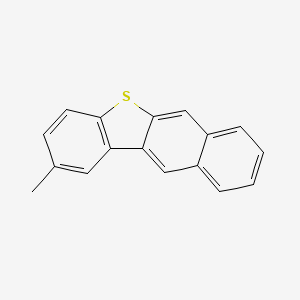
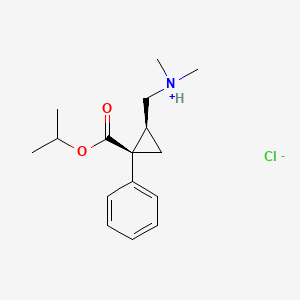

![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)

![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
